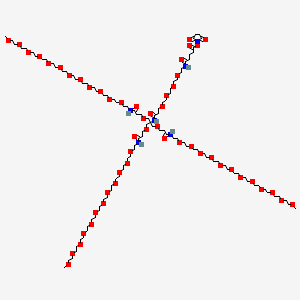
alpha-Azido-omega-hydroxy icosa(ethylene glycol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Azido-omega-hydroxy icosa(ethylene glycol), also known as N3-PEG(20)-OH, is a laboratory chemical with the CAS No: 1637297-21-2 . It is used in the manufacture of substances .
Physical and Chemical Properties The sum formula of alpha-Azido-omega-hydroxy icosa(ethylene glycol) is C40H81N3O20 and it has a molecular weight of 924.1 g/mol .
Applications De Recherche Scientifique
Nucleophilic Transformations
Azido-PEG20-alcohol plays a significant role in nucleophilic transformations of azido-containing carbonyl compounds . The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . This process is particularly useful in synthetic organic chemistry, chemical biology, and materials chemistry .
Protection of Azido Group
The compound is used in the protection of the azido group during nucleophilic transformations . This protection method prevents the azido group from being easily damaged with various nucleophiles due to its high electrophilicity .
Synthesis of Organonitrogen Compounds
Azido-PEG20-alcohol is used in the synthesis of various organonitrogen compounds . It is involved in diverse reliable transformations of azides such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted azide–alkyne cycloaddition (SPAAC), the Staudinger reaction, and reduction into amines .
Phosphazide Formation
The compound is used in the formation of phosphazides . The phosphazide formation takes place smoothly without forming azaylides through a denitrogenation process .
Deprotection of Azido Group
Azido-PEG20-alcohol is used in the deprotection of the azido group . The deprotection is easily realized by treating with elemental sulfur to afford azides in high yields .
Synthesis of Heterobifunctional Polyethylene Glycols
The compound is utilized in the synthesis of heterobifunctional polyethylene glycols .
Safety and Hazards
Mécanisme D'action
Target of Action
Azido-PEG20-alcohol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Therefore, the primary targets of Azido-PEG20-alcohol are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Azido-PEG20-alcohol contains an azide group that can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to yield a stable triazole linkage . This reaction is a type of click chemistry, which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of product . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG20-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By acting as a linker in PROTAC molecules, Azido-PEG20-alcohol enables the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, it is known to have increased solubility in aqueous media due to the hydrophilic peg spacer .
Result of Action
The primary result of the action of Azido-PEG20-alcohol is the selective degradation of target proteins within cells . This is achieved through its role as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to degrade specific proteins .
Action Environment
The action, efficacy, and stability of Azido-PEG20-alcohol can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the pH, temperature, and presence of other reactive species can potentially impact the reactivity and stability of Azido-PEG20-alcohol.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81N3O20/c41-43-42-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h44H,1-40H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLHZVCZJNPUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81N3O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG20-alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

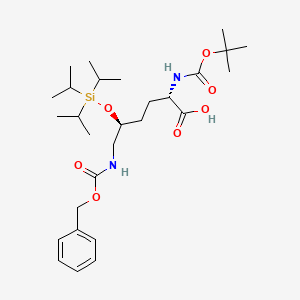
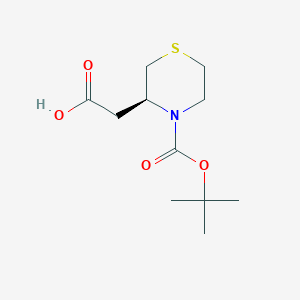
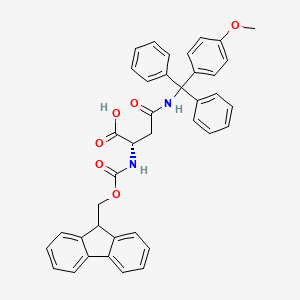
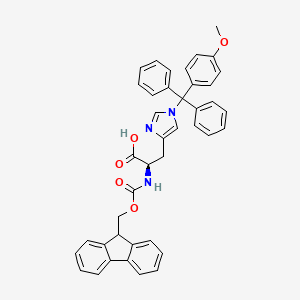
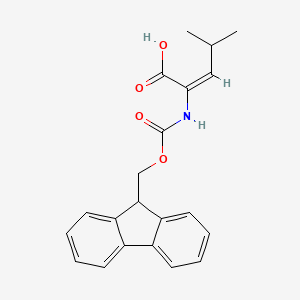
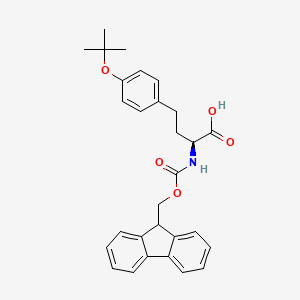
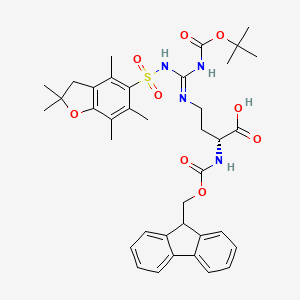
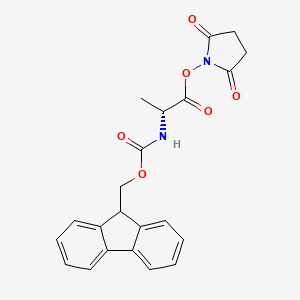
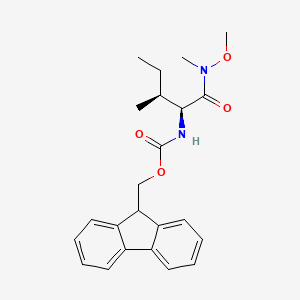
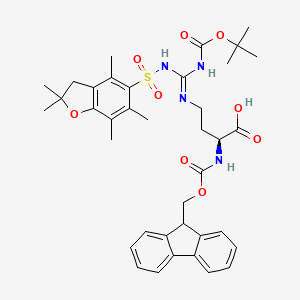
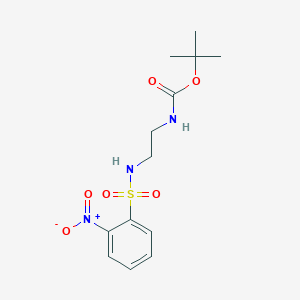
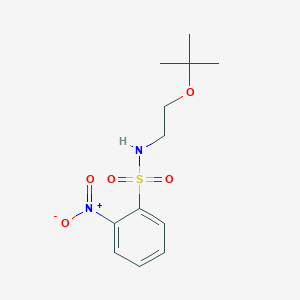
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
